molecular formula C23H18ClNO4S B3581987 (Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile

Cat. No.: B3581987
M. Wt: 439.9 g/mol
InChI Key: CTUJDLMFYWYKBV-STZFKDTASA-N
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Description

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Sulfonyl Chloride Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable base.

    Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 3-methoxy-2-phenylmethoxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reaction with reducing agents to form sulfinates or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfinates, thiols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study the effects of sulfonyl compounds on biological systems, including enzyme inhibition and protein interactions.

Medicine

In medicine, derivatives of this compound might be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile would depend on its specific application. Generally, sulfonyl compounds can interact with biological molecules through:

    Covalent Bond Formation: Reacting with nucleophilic sites on proteins or enzymes.

    Inhibition: Blocking the active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-chlorophenyl)sulfonyl-3-phenylprop-2-enenitrile
  • (Z)-2-(4-methylphenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile

Uniqueness

The uniqueness of (Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile lies in its specific structural features, such as the presence of the 4-chlorophenyl and 3-methoxy-2-phenylmethoxy groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-28-22-9-5-8-18(23(22)29-16-17-6-3-2-4-7-17)14-21(15-25)30(26,27)20-12-10-19(24)11-13-20/h2-14H,16H2,1H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUJDLMFYWYKBV-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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